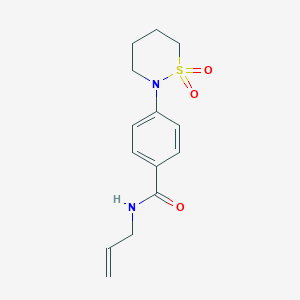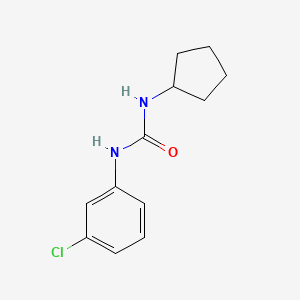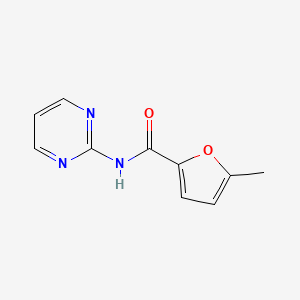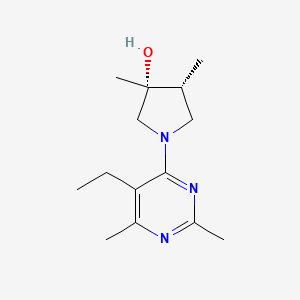![molecular formula C17H20N2O2S B5632002 N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed to target Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) signaling and its inhibition has been shown to be effective in treating B-cell malignancies. In
Mecanismo De Acción
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. BTK is a crucial enzyme in BCR signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways such as PI3K/AKT and NF-κB, resulting in reduced survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition, N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is its potent anti-tumor activity in preclinical studies. In addition, N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has shown minimal toxicity to normal cells, making it a potentially safe and effective therapeutic agent. However, one limitation of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is its irreversible binding to BTK, which may lead to prolonged inhibition of BTK and downstream signaling pathways.
Direcciones Futuras
There are several future directions for the development of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One potential direction is the evaluation of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide in combination therapy with other anti-cancer agents. Another potential direction is the investigation of the efficacy of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide in other B-cell malignancies such as Waldenström macroglobulinemia and mantle cell lymphoma. Furthermore, the development of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide analogs with improved pharmacokinetic properties and selectivity for BTK may lead to the development of more effective and safe therapeutic agents for the treatment of B-cell malignancies.
In conclusion, N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a promising therapeutic agent for the treatment of B-cell malignancies. Its potent anti-tumor activity and minimal toxicity to normal cells make it a potentially safe and effective therapeutic agent. Further research is needed to evaluate its efficacy in combination therapy and in other B-cell malignancies, as well as the development of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide analogs with improved pharmacokinetic properties and selectivity for BTK.
Métodos De Síntesis
The synthesis of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves the reaction of 4-(3-methoxyphenyl)-1,3-thiazol-2-amine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide as a white solid.
Aplicaciones Científicas De Investigación
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic use in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide inhibits BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In addition, N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
Propiedades
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-14-9-5-8-13(10-14)15-11-22-17(18-15)19-16(20)12-6-3-2-4-7-12/h5,8-12H,2-4,6-7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGBYNJINNXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-allyl-4-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5631927.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631928.png)
![5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5631935.png)





![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![ethyl 2-[(methoxyacetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5632010.png)
![ethyl (2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5632019.png)
![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)